Sialosylparagloboside
Description
Structure
2D Structure
Properties
CAS No. |
71833-57-3 |
|---|---|
Molecular Formula |
C73H131N3O31 |
Molecular Weight |
1546.8 g/mol |
IUPAC Name |
(2S,4R,5S,6S)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(Z)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-60(93)59(92)63(51(40-81)102-69)103-70-61(94)66(57(90)49(38-79)100-70)105-68-54(75-43(4)83)64(56(89)48(37-78)99-68)104-71-62(95)67(58(91)50(39-80)101-71)107-73(72(96)97)35-46(85)53(74-42(3)82)65(106-73)55(88)47(86)36-77/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31-/t44?,45?,46-,47?,48-,49-,50-,51-,53+,54-,55?,56+,57+,58+,59-,60-,61-,62-,63-,64-,65+,66+,67+,68+,69-,70+,71+,73+/m1/s1 |
InChI Key |
OWMXULOUTAAVIX-HNZIOFRCSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)O)O)C(/C=C\CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Synonyms |
NeuNAc(alpha,2--73)Gal(beta,1--74)GlcNAc(beta,1--73)Gal(beta,1--74)Glc-Cer sialosylparagloboside sialyl paragloboside |
Origin of Product |
United States |
Chemical Structure and Nomenclature
The precise chemical structure of Sialosylparagloboside dictates its biological function. Its systematic name is complex, but it is commonly described by the sequence of its constituent monosaccharides and their linkages.
The structure is NeuNAcα(2-3)Galβ(1-4)GlcNAcβ(1-3)Galβ(1-4)Glcβ1-Cer. nih.gov This structure consists of a pentasaccharide chain attached to a ceramide moiety. The ceramide part, a lipid, is embedded in the cell membrane. nih.gov
The key components of the glycan chain are:
Sialic Acid (N-acetylneuraminic acid, NeuNAc): The terminal, negatively charged sugar residue that is crucial for many of its recognition functions.
Galactose (Gal): A six-carbon sugar that appears twice in the chain.
N-acetylglucosamine (GlcNAc): An amino sugar that is characteristic of the neolacto-series core.
Glucose (Glc): The sugar residue directly linked to the ceramide base.
Table 1: Components of this compound
| Component | Abbreviation | Type | Position in Structure |
| N-acetylneuraminic acid | NeuNAc | Sialic Acid | Terminal, linked α2-3 to the outer Galactose |
| Galactose | Gal | Hexose | Outer sugar, linked β1-4 to GlcNAc |
| N-acetylglucosamine | GlcNAc | Amino Sugar | Core sugar, linked β1-3 to the inner Galactose |
| Galactose | Gal | Hexose | Core sugar, linked β1-4 to Glucose |
| Glucose | Glc | Hexose | Linked β1-1 directly to Ceramide |
| Ceramide | Cer | Lipid | Anchors the molecule in the cell membrane |
The ceramide portion itself can vary in the length and saturation of its fatty acid chain and long-chain sphingoid base, adding another layer of structural diversity to the molecule. creative-proteomics.com
Biosynthesis and Metabolic Pathways of Sialosylparagloboside
Identification and Characterization of Specific Glycosyltransferases
The synthesis of Sialosylparagloboside is a multi-step process occurring within the Golgi apparatus, where glycosyltransferases sequentially add monosaccharide units to a growing glycan chain anchored to a ceramide lipid nih.govresearchgate.net. The final steps are catalyzed by specific enzymes that define the terminal structure of the molecule.
UDP-GalNAc β1,4-N-acetylgalactosaminyltransferase 2 (B4GALNT2) is a key glycosyltransferase, but it is not directly involved in the synthesis of this compound. Instead, this compound serves as the essential substrate for B4GALNT2 activity uniprot.orgresearchgate.net. B4GALNT2 catalyzes the transfer of an N-acetylgalactosamine (GalNAc) residue in a β1,4-linkage to the terminal galactose of this compound. This reaction forms the Sd(a) histo-blood group antigen, a distinct and more complex glycan structure uniprot.orgnih.gov.
The enzymatic reaction is as follows: this compound (NeuAcα2-3Galβ1-...) + UDP-GalNAc → Sd(a) antigen (GalNAcβ1-4[NeuAcα2-3]Galβ1-...) + UDP
Therefore, the cellular activity of B4GALNT2 directly influences the metabolic flux of this compound, converting it into a different glycoconjugate and thereby regulating its availability.
The final and defining step in the biosynthesis of this compound is the addition of a sialic acid residue to its precursor, paragloboside. This reaction is catalyzed by a specific sialyltransferase. Sialyltransferases are a family of enzymes that transfer sialic acid from a donor substrate, typically CMP-N-acetylneuraminic acid (CMP-NeuAc), to the terminal position of a glycan chain on a glycoprotein (B1211001) or glycolipid wikipedia.orgnih.govresearchgate.net.
Research has identified that the specific enzyme responsible for synthesizing this compound is α2,3-sialyltransferase VI (ST3Gal VI) nih.gov. This enzyme specifically creates an α2,3-linkage between the sialic acid and the terminal galactose residue of the paragloboside core. The expression and activity of ST3Gal VI are thus the rate-limiting factor for the production of this compound nih.gov.
| Enzyme | Abbreviation | Role in Relation to this compound | Reaction Catalyzed |
|---|---|---|---|
| α2,3-sialyltransferase VI | ST3Gal VI | Synthesis | Paragloboside + CMP-NeuAc → this compound + CMP |
| UDP-GalNAc β1,4-N-acetylgalactosaminyltransferase 2 | B4GALNT2 | Metabolism (as a substrate) | This compound + UDP-GalNAc → Sd(a) Antigen + UDP |
Enzymatic Regulation of this compound Synthesis
The cellular concentration of this compound is dynamically regulated through complex control mechanisms that operate at both the transcriptional and post-translational levels, ensuring that its synthesis is coordinated with cellular needs aocs.orgnih.govkhanacademy.org.
Transcriptional Control: The synthesis of this compound is primarily controlled by the gene expression level of the enzyme ST3Gal VI. Studies in human castration-resistant prostate cancer cells have shown that the expression of ST3Gal VI is under the control of the nuclear factor-kappa B (NF-κB) family of transcription factors nih.gov. Specifically, the RelB member of this family was found to be a potent regulator. Inhibition of RelB led to a significant decrease in ST3Gal VI expression and a corresponding reduction in the cellular amount of this compound nih.gov. This demonstrates a direct link between specific signaling pathways and the transcriptional machinery that governs the biosynthesis of this ganglioside.
Post-Translational Control: Glycosyltransferases, including sialyltransferases, are themselves subject to post-translational modifications (PTMs) that can modulate their activity, stability, and subcellular localization wikipedia.orgresearchgate.netthermofisher.com. Common PTMs for enzymes residing in the Golgi apparatus include:
Glycosylation: As glycoproteins themselves, the addition of N-linked or O-linked glycans can be critical for the proper folding, stability, and enzymatic function of sialyltransferases thermofisher.comnih.gov.
Phosphorylation: Reversible phosphorylation is a well-established mechanism for regulating enzyme activity in response to cellular signals thermofisher.comyoutube.com. Phosphorylation events can alter the catalytic efficiency or substrate binding of an enzyme.
Proteolytic Cleavage: Some enzymes are synthesized as inactive precursors (zymogens) and require cleavage to become active. This is a common regulatory mechanism, particularly for extracellular enzymes youtube.com.
While specific PTMs for ST3Gal VI are not fully detailed, these general mechanisms are known to be crucial for the regulation of a wide array of enzymes involved in glycan synthesis mdpi.com.
Sialidase-Mediated Catabolism and Turnover
The breakdown, or catabolism, of this compound is initiated by the removal of its terminal sialic acid residue. This hydrolytic process is catalyzed by enzymes known as sialidases, or neuraminidases nih.govuu.nl. In mammals, there are four major sialidase isoforms (Neu1, Neu2, Neu3, and Neu4), which are distinguished by their subcellular localization, substrate specificity, and optimal pH nih.govresearchgate.net.
The catabolism of glycolipids like this compound primarily involves the plasma membrane-associated sialidase, Neu3 researchgate.net. Neu3 is strategically located on the outer leaflet of the plasma membrane, where it can modulate the composition of gangliosides within lipid rafts and influence cellular signaling pathways researchgate.netresearchgate.net.
Key characteristics of Neu3 make it the primary candidate for this compound turnover:
Substrate Specificity: Neu3 exhibits a strong preference for glycolipid substrates, particularly gangliosides, over glycoproteins or oligosaccharides researchgate.netnih.gov. Its activity is highly dependent on the presence of a hydrophobic lipid (aglycone) portion, making it well-suited to act on this compound researchgate.netnih.gov.
Linkage Specificity: Neu3 can efficiently cleave α2,3-linked sialic acids, which is the linkage present in this compound nih.govuniprot.org.
Cellular Localization: Its presence at the cell surface allows it to regulate the ganglioside profile in real-time in response to extracellular stimuli, playing a crucial role in modulating cell-cell interactions and signal transduction researchgate.netuniprot.org.
| Isoform | Primary Subcellular Localization | Primary Substrate Preference | Relevance to this compound Catabolism |
|---|---|---|---|
| Neu1 | Lysosome | Glycoproteins, Oligosaccharides | Likely involved in final, complete degradation within the lysosome. |
| Neu2 | Cytosol | Broad (Oligosaccharides, Glycoproteins, Gangliosides) | Unlikely to be a primary catabolic enzyme due to localization. |
| Neu3 | Plasma Membrane | Glycolipids (Gangliosides) | Considered the key enzyme for turnover at the cell surface due to its localization and substrate specificity. researchgate.netnih.gov |
| Neu4 | Lysosome, Mitochondria, ER | Broad (Oligosaccharides, Glycoproteins, Gangliosides) | May contribute to intracellular turnover, but Neu3 is dominant at the plasma membrane. researchgate.net |
Interplay with Other Glycosphingolipid Biosynthetic Pathways
The biosynthesis of this compound, a sialylated neolacto-series glycosphingolipid (GSL), does not occur in isolation. Instead, its metabolic pathway is intricately connected with other major GSL synthetic routes through shared precursors and competing enzymatic reactions. mdpi.comnih.gov This interplay is crucial for determining the specific GSL profile on the cell surface, which varies between cell types and developmental stages. nih.gov The regulation of these interconnected pathways occurs at several key metabolic nodes, primarily involving competition for common substrates by different classes of glycosyltransferases. nih.govnih.gov
The Ceramide Crossroads: An Early Point of Interplay
The ultimate precursor for all sphingolipids, including this compound, is ceramide. nih.gov Ceramide is synthesized in the endoplasmic reticulum and represents a fundamental branch point. plantsphingolipid.org From this point, it can be directed toward two major classes of sphingolipids:
Sphingomyelin: Synthesized by the action of sphingomyelin synthase, which transfers a phosphocholine headgroup to ceramide. This pathway can consume a significant portion of the cellular ceramide pool. nih.gov
Glycosphingolipids: Initiated by the addition of a monosaccharide to ceramide. The addition of glucose by glucosylceramide synthase forms glucosylceramide (GlcCer), the precursor to most GSLs, including gangliosides and neolacto-series structures like this compound. mdpi.comnih.gov Alternatively, the addition of galactose by galactosylceramide synthase leads to the gala-series of GSLs.
Lactosylceramide: A Central Hub for Pathway Divergence
Following the synthesis of GlcCer, the addition of a galactose residue forms Lactosylceramide (LacCer), a key intermediate that serves as the common precursor for the ganglio-, globo-, and neolacto-series GSLs. nih.govnih.govresearchgate.net The fate of LacCer is determined by the next glycosyltransferase that acts upon it, representing a major point of interplay and pathway commitment.
Entry into the Neolacto-Series (this compound Pathway): The addition of an N-acetylglucosamine (GlcNAc) residue to LacCer by a β-1,3-N-acetylglucosaminyltransferase produces lactotriaosylceramide (Lc3). nih.govresearchgate.net Lc3 is the committed precursor for all neolacto-series GSLs. nih.govresearchgate.net Further elongation and subsequent sialylation of the paragloboside backbone lead to the formation of this compound.
Competing Entry into the Ganglio-Series: The enzyme ST3GalV (GM3 synthase), a sialyltransferase, can add a sialic acid residue to LacCer, forming the ganglioside GM3. nih.govresearchgate.net GM3 is the precursor for the a-, b-, and c-series gangliosides, a major class of acidic GSLs particularly abundant in the nervous system. nih.gov
Competing Entry into the Globo-Series: The addition of an N-acetylgalactosamine (GalNAc) residue to LacCer by a β-1,3-N-acetylgalactosaminyltransferase initiates the synthesis of the globo-series GSLs.
The relative expression levels and enzymatic activities of these competing transferases in the Golgi apparatus dictate which pathway predominates in a specific cell. nih.govnih.gov For example, cells expressing high levels of the Lc3 synthase will primarily produce neolacto-series structures, while cells with high GM3 synthase activity will favor the production of ganglio-series gangliosides.
Competition for Activated Sugar Donors and Sialyltransferases
A further level of interplay involves the competition for activated sugar nucleotide donors. The synthesis of all GSLs requires these high-energy molecules, such as UDP-galactose, UDP-glucose, UDP-GlcNAc, and CMP-sialic acid. nih.gov The final step in this compound synthesis involves the transfer of a sialic acid from CMP-sialic acid to a paragloboside acceptor. nih.gov The sialyltransferases that catalyze this reaction are part of a larger family of enzymes that sialylate various glycoconjugates. nih.govnih.gov Therefore, the synthesis of this compound is in direct competition with the synthesis of other sialylated structures, such as ganglio-series gangliosides, for both the CMP-sialic acid donor and the sialyltransferase enzymes themselves. nih.gov
Table 1: Key Metabolic Branch Points in Glycosphingolipid Biosynthesis
| Precursor Molecule | Competing Enzyme 1 (Pathway 1) | Product 1 | Competing Enzyme 2 (Pathway 2) | Product 2 |
| Ceramide | Glucosylceramide Synthase (Glycosphingolipid Pathway) | Glucosylceramide | Sphingomyelin Synthase (Sphingomyelin Pathway) | Sphingomyelin |
| Lactosylceramide | Lc3 Synthase (Neolacto-Series Pathway) | Lactotriaosylceramide | GM3 Synthase (Ganglio-Series Pathway) | GM3 Ganglioside |
Cellular and Subcellular Localization and Trafficking Dynamics
Functional Relationships with Glycophorin and Other Membrane Proteins
Sialosylparagloboside has significant functional relationships with several membrane proteins, most notably glycophorin on human erythrocytes.
Glycophorin: On the surface of human red blood cells, this compound and glycophorin, a major sialoglycoprotein, coexist and exhibit related functions. nih.gov Research has shown that the receptor activity of this compound for the human parainfluenza virus (HVJ) is comparable to that of glycophorin. nih.gov Both molecules present a terminal NeuAcα2-3Gal sequence that acts as a binding site for the viral hemagglutinin-neuraminidase (HANA) protein. nih.gov this compound demonstrates a high affinity for this viral protein, effectively inhibiting the binding of glycophorin-containing liposomes to erythrocytes in the presence of the virus. nih.gov
Furthermore, the interaction of wheat germ agglutinin (WGA), a lectin, with erythrocyte membranes involves binding to both glycophorin A and this compound. researchgate.net This interaction is crucial for the WGA-induced stabilization of the erythrocyte's discoid shape, suggesting a cooperative role between the glycoprotein (B1211001) and the glycolipid in maintaining membrane structure. researchgate.net In cases of paroxysmal nocturnal hemoglobinuria (PNH), altered expression of both glycophorin-alpha and this compound has been observed in erythrocytes, pointing towards a potential co-regulation or shared metabolic pathway disruption in this condition. jci.org
Other Membrane Proteins: Beyond its relationship with glycophorin, this compound modulates the function of other critical membrane proteins.
Insulin (B600854) Receptor: this compound has been identified as a specific modulator of the insulin receptor. researchgate.netgoogle.com It can inhibit insulin-stimulated receptor phosphorylation in several human cell lines. researchgate.net This inhibitory action is specific to gangliosides with a NeuAcα2-3Gal terminus, like this compound, and does not affect the initial binding of insulin to its receptor. researchgate.net
Epithelial E-cadherin: Hemagglutinin (HA) proteins associated with Botulinum neurotoxin (BoNT) recognize and bind to specific carbohydrate structures on the cell surface to facilitate oral infection. mdpi.com Specifically, the HA proteins from certain BoNT types recognize the N-acetyl-D-neuraminic acid-α2-3-galactose-β1 motif present on this compound on the surface of epithelial cells, an interaction that is crucial for disrupting epithelial barriers. mdpi.commicropspbgmu.ru This interaction occurs alongside the HA complex's binding to the membrane protein E-cadherin. mdpi.com
Table 2: Research Findings on this compound and Membrane Protein Interactions
| Interacting Protein | Cell/System | Key Finding | Research Focus | Source |
|---|---|---|---|---|
| Glycophorin | Human Erythrocytes | Exhibits comparable receptor activity for Human Parainfluenza Virus (HVJ). nih.gov | Virology, Cell Biology | nih.gov |
| Glycophorin A | Human Erythrocytes | Both are binding sites for Wheat Germ Agglutinin (WGA), contributing to cell shape stabilization. researchgate.net | Cell Mechanics | researchgate.net |
| Insulin Receptor | Human Cell Lines (IM9, HL-60) | Inhibits insulin-stimulated receptor phosphorylation without affecting insulin binding. researchgate.net | Signal Transduction | researchgate.netgoogle.com |
Note: This table is interactive and can be sorted by clicking on the headers.
Table of Compounds
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| Sialosylparagloboside | Ganglioside LM1 |
| Paragloboside | nLc4Cer |
| N-acetylneuraminic acid | NeuNAc, Sialic Acid |
| Galactose | Gal |
| N-acetylglucosamine | GlcNAc |
| Glucose | Glc |
| Ceramide | Cer |
| Glycophorin | - |
| Insulin (B600854) | - |
| Wheat Germ Agglutinin | WGA |
| N-acetylgalactosamine | GalNAc |
| Botulinum neurotoxin | BoNT |
| Hemagglutinin | HA |
Pathological Associations and Dysregulation in Non Human and Cellular Models
Altered Expression Patterns in Oncogenesis and Tumor Biology
Sialosylparagloboside expression is frequently altered in cancer, where it influences tumor progression, metastasis, and the tumor microenvironment. In vitro cell lines and in vivo animal models have been instrumental in dissecting these contributions.
The process of metastasis, involving the spread of cancer cells from a primary tumor to distant sites, is a complex cascade of events. nih.govnih.gov Preclinical mouse models, including genetically engineered mouse models (GEMMs), syngeneic models with competent immune systems, and xenograft models using human tumor cells in immunodeficient mice, are essential for studying these processes. nih.govcrownbio.comfrontiersin.orgwuxibiology.com While the direct role of this compound in promoting tumor progression and metastasis in these specific models is an area of ongoing investigation, the broader family of sialylated glycans, or sialoglycans, is known to be critical. Aberrant glycosylation is a hallmark of cancer, and changes in cell-surface sialoglycans can profoundly affect cell adhesion, migration, and invasion—key steps in the metastatic cascade. For instance, studies using various mouse models, such as the MMTV-PyMT model for breast cancer and the KPC model for pancreatic cancer, have been vital in exploring the mechanisms of metastatic progression. nih.govcrownbio.com The general consensus is that the dense layer of sialic acids on cancer cells can mask adhesion molecules, facilitating detachment from the primary tumor, and interact with selectins on endothelial cells to promote extravasation into new tissues.
The expression of this compound has been specifically documented in various cancer cell lines and preclinical tumor models.
In hematological malignancies, studies on human leukemia cell lines and primary leukemic cells have revealed dynamic changes in this compound expression during cell differentiation. oup.com In models of chronic myelogenous leukemia (CML) and the human promyelocytic leukemia HL-60 cell line, this compound was identified as a predominant ganglioside in granulocytic cells at early stages of maturation. oup.com As these cells underwent granulocytic differentiation, the profile of lacto-series gangliosides became more complex, with an increase in those containing longer sugar moieties. oup.com
In brain tumors, this compound has been identified as a significant glycolipid marker in astrocytomas. oup.comproquest.com Research correlating glycolipid expression with tumor grade found that a high proportion of high-grade tumors, specifically grade 4 astrocytomas (glioblastoma multiforme), expressed this compound. oup.comproquest.com This suggests that the enzymatic machinery responsible for synthesizing this compound may be overexpressed in highly malignant gliomas. oup.com Furthermore, studies on glioblastoma (GBM) cell lines and neocortical slice models show that sialylation levels, controlled by sialyltransferases and sialidases, regulate GBM tumor formation, cell migration, and functional connectivity within the tumor. nih.gov Interestingly, one study noted that this compound (referred to as 2→3SPG) could inhibit the division of astrocytoma cells in vitro, a finding that highlights the complex and sometimes contradictory roles of gangliosides in cancer biology. researchgate.net
Table 1: this compound Expression in Cancer Models
| Cancer Type | Model System | Key Finding | Citation |
|---|---|---|---|
| Leukemia | Human CML cells, HL-60 cell line | Predominant ganglioside at early maturation stages. | oup.com |
| Astrocytoma | Human astrocytoma tissue | Expression correlates with high-grade tumors (Grade 4). | oup.comproquest.com |
| Astrocytoma | Astrocytoma cell line | This compound (2→3SPG) was found to inhibit cell division in vitro. | researchgate.net |
| Glioblastoma | GBM cell lines, neocortical slice model | Sialylation levels, in general, regulate tumor growth and cell migration. | nih.gov |
Beyond the carbohydrate portion, the lipid moiety of gangliosides plays a critical role in their biological function. Seminal studies using in vitro models have demonstrated that the structure of the ceramide component of this compound directly influences its ability to suppress the immune system. proquest.com While the intact ganglioside molecule is required for this activity, the length of the ceramide's fatty acyl chain is a key determinant of its immunosuppressive potency. proquest.com
In a study of human leukemia this compound, molecular species containing shorter-chain fatty acids (C16:0 and C18:0) were found to be significantly more immunosuppressive than those with longer chains (C22:0/C24:1, C24:0). proquest.com This finding is particularly relevant as tumor cells are known to preferentially shed gangliosides with these shorter, more potent ceramide structures. proquest.com This suggests a mechanism by which tumors may protect themselves from the host immune system by releasing highly immunosuppressive forms of this compound into the tumor microenvironment. proquest.com
Table 2: Influence of Ceramide Structure on Immunosuppressive Activity of this compound
| Ganglioside Source | Ceramide Fatty Acyl Chain | Relative Immunosuppressive Activity | Citation |
|---|---|---|---|
| Human Leukemia | Shorter (C16:0, C18:0) | High | proquest.com |
| Human Leukemia | Longer (C22:0/C24:1, C24:0) | Low (6- to 10-fold less active) | proquest.com |
Contribution to Blood Group Antigen Systems (e.g., P Blood Group Phenotypes)
This compound is a key molecule in the context of the P blood group system. Serological and biochemical studies have established its role as a specific antigen. It has been identified as the erythrocyte receptor for the "anti-p" antibody, an antibody that characteristically agglutinates erythrocytes of the rare p phenotype. researchgate.net This interaction is dependent on the terminal sialic acid, as treating erythrocytes with neuraminidase, an enzyme that cleaves sialic acids, abolishes the agglutination. researchgate.net
Furthermore, abnormal expression of this compound is linked to a specific phenotype within the P system. In an individual with a weak P antigen, analysis of erythrocyte glycosphingolipids revealed a significant decrease in globoside (B1172493) (the P antigen) but a dramatic, sixfold increase in sialosylparagogloboside content. jcggdb.jp This inverse relationship suggests a potential biosynthetic link or regulatory crosstalk and that the unique chemical and serological features constitute a distinct phenotype in the P blood group system. jcggdb.jpdntb.gov.ua
Table 3: Association of this compound with P Blood Group System
| Phenotype | Key Biochemical Finding | Serological Feature | Citation |
|---|---|---|---|
| p Phenotype | N/A | Erythrocytes are agglutinated by anti-p antibody. | researchgate.net |
| Weak P Antigen Phenotype | ~6-fold increase in erythrocyte this compound; >75% decrease in globoside (P antigen). | Weak agglutination by anti-P1PPk sera. | jcggdb.jpdntb.gov.ua |
| Receptor Identity | This compound | Identified as the receptor for the anti-p antibody. | researchgate.net |
Role in Neurological Processes and Dysfunctions in Animal and In Vitro Models
Sialic acids are abundant in the nervous system and are critical for normal development and function, participating in cell adhesion and signaling. nih.gov Animal and in vitro models have been crucial for understanding how disruptions in the metabolism of sialic acid-containing molecules like this compound can lead to neurological dysfunction. frontiersin.orgnih.govnih.govfrontiersin.orgmdpi.com
A mouse model deficient in sialin, the lysosomal sialic acid transporter, displays many features of human free sialic acid storage disorders, including severe CNS hypomyelination. nih.gov In these mice, there is a marked decrease in the number of mature, myelinating oligodendrocytes and an increase in apoptosis during myelin development. nih.gov This model demonstrates that the proper trafficking and metabolism of sialic acids are essential for the differentiation and survival of oligodendrocytes and for the formation of myelin sheaths in the CNS. nih.gov
In vitro studies using rat neuroblastoma cells have shown that polysialic acid can protect cells from complement-mediated cell death. mdpi.com Further research on mouse models indicates that neurites with a normal sialylated glycocalyx are protected, whereas desialylated neurites are targeted for removal by microglia via a complement-mediated process. mdpi.com These findings in various cellular and animal models underscore the neuroprotective role of sialylation, a key feature of this compound, in maintaining neuronal integrity and function.
Implications in Host-Pathogen Interactions and Infectious Disease Models
The terminal sialic acid on cell surface glycans, including glycolipids like this compound, often serves as a docking point for pathogens, mediating their attachment to and entry into host cells. nih.govnih.govfrontiersin.org Various in vitro and model systems are used to study these interactions. researchgate.netnih.govmdpi.com
For example, influenza A viruses are well-known to bind to sialic acids on glycoproteins and glycolipids to initiate infection. nih.gov More recently, in vitro studies using ACE2-expressing cells demonstrated that sialylated glycans, specifically on glycolipids (gangliosides), facilitate the entry of SARS-CoV-2 pseudotyped viruses. biorxiv.org Blocking glycolipid biosynthesis in these cell models led to a decrease in viral binding and infection, highlighting the role of these molecules as potential co-receptors. biorxiv.org
Conversely, in some contexts, sialic acids can play a protective role against pathogens. In a study using Atlantic salmon fry as a model organism, the removal of sialic acid from gut mucins was shown to increase the adhesion of the bacterial pathogen Aeromonas salmonicida. ntnu.no This suggests that the sialic acid layer on the mucosa can act as a barrier, preventing bacterial attachment. These models demonstrate that this compound and related sialoglycans are important factors in the initial stages of host-pathogen interactions, with their role being highly dependent on the specific pathogen and host context.
Advanced Methodologies for Sialosylparagloboside Research
Purification and Isolation Techniques for Complex Glycosphingolipids
The initial and critical step in studying sialosylparagloboside is its purification from biological sources. This process is challenging due to the amphipathic nature of glycosphingolipids and their presence in complex lipid mixtures within cell membranes.
A standard procedure commences with the extraction of total lipids from tissues or cells using organic solvent mixtures, most commonly chloroform (B151607) and methanol, often with the addition of water. researchgate.net This method, a modification of the Folch procedure, effectively solubilizes the lipid components, including glycosphingolipids. mdpi.com Following extraction, a partitioning step is employed to separate the more polar gangliosides, like this compound, from neutral lipids. This is often achieved using a three-component solvent system of diisopropyl ether, 1-butanol, and aqueous sodium chloride, where gangliosides partition into the lower aqueous phase. researchgate.net
Further purification is typically required to remove contaminants and to separate individual glycosphingolipid species. Several chromatographic techniques are employed for this purpose:
Reverse-phase chromatography: This technique separates molecules based on their hydrophobicity. It is effective in removing more polar contaminants and for the initial fractionation of the ganglioside mixture. nih.govru.nl Solid-phase extraction (SPE) cartridges with a tC18 stationary phase are commonly used for this purpose. nih.gov
Anion-exchange chromatography: This method separates molecules based on their charge. Since this compound contains a negatively charged sialic acid residue, anion-exchange chromatography is a powerful tool for its enrichment. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution for the separation of individual ganglioside species. Normal-phase HPLC, using columns with amine-bonded silica, can effectively separate different gangliosides based on the polarity of their carbohydrate head groups. researchgate.netnih.gov
Gel filtration chromatography: This technique separates molecules based on their size and is useful for removing low-molecular-weight contaminants such as salts and small peptides from the ganglioside fraction. researchgate.net
Non-ionic adsorption chromatography: This method has been developed for large-scale isolation and purification of gangliosides, offering advantages in terms of separation time and loading capacity. tandfonline.com
For very complex mixtures, a combination of these techniques is often necessary to achieve a high degree of purity for this compound.
Structural Elucidation Methods (e.g., High-Resolution Mass Spectrometry, NMR Spectroscopy, Glycan Microarrays)
Once purified, the precise chemical structure of this compound must be determined. This is accomplished through a combination of advanced analytical techniques.
High-Resolution Mass Spectrometry (HRMS): HRMS is a cornerstone technique for the structural analysis of glycosphingolipids. It provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. measurlabs.combioanalysis-zone.com This is crucial for distinguishing between isobaric species—molecules with the same nominal mass but different elemental formulas. nih.gov
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS²) is a particularly powerful approach. nih.gov This method separates the different glycosphingolipid species by liquid chromatography before they are introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of selected parent ions to generate characteristic fragment ions. lcms.cz The fragmentation pattern provides detailed information about the sequence and linkage of the monosaccharides in the glycan chain, as well as the structure of the ceramide lipid anchor. nih.govlcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of the carbohydrate portion of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the connectivity of the sugar residues, their anomeric configurations (α or β), and the linkages between them.
Glycan Microarrays: Glycan microarrays are high-throughput platforms used to study the binding interactions of glycans with proteins, such as antibodies, lectins, and toxins. Purified this compound can be immobilized on a microarray slide and then probed with a library of glycan-binding proteins to identify potential biological ligands. This technique provides valuable insights into the functional roles of this compound in cell recognition and signaling events.
Immunochemical Approaches for Detection and Localization (e.g., Immuno-TLC, Flow Cytometry)
Immunochemical methods utilize the high specificity of antibodies to detect and localize this compound within tissues and cells.
Immuno-TLC (Thin-Layer Chromatography Overlay Assay): This technique combines the separation of glycosphingolipids by TLC with their detection by specific antibodies. The extracted lipid mixture is first separated on a TLC plate. The plate is then incubated with a primary antibody that specifically recognizes this compound. A secondary antibody, conjugated to an enzyme or a fluorescent dye, is then used to visualize the location of the antibody-antigen complex. This method is valuable for identifying the presence of this compound in a sample and for comparing its expression levels between different samples.
Flow Cytometry: Flow cytometry allows for the quantitative analysis of this compound expression on the surface of individual cells. Cells are incubated with a fluorescently labeled primary antibody specific for this compound, or with a primary antibody followed by a fluorescently labeled secondary antibody. The fluorescence intensity of thousands of individual cells is then measured as they pass through a laser beam in a flow cytometer. This technique is particularly useful for studying the distribution of this compound in different cell populations and for analyzing changes in its expression during cellular processes such as differentiation or activation.
Genetic and Molecular Manipulations in Cell Lines (e.g., Gene Transfection, Gene Editing)
To investigate the biosynthesis and function of this compound, researchers often turn to genetic and molecular manipulations of cultured cell lines.
Gene Transfection: This involves the introduction of a gene encoding a specific glycosyltransferase into a cell line that does not normally express it. Glycosyltransferases are the enzymes responsible for synthesizing the glycan chains of glycosphingolipids. mdpi.com By overexpressing a particular glycosyltransferase, researchers can induce the synthesis of this compound and study its effects on cellular behavior.
Gene Editing (e.g., CRISPR-Cas9): Gene editing technologies, such as CRISPR-Cas9, allow for the precise modification of the cellular genome. This can be used to knock out or modify the genes encoding the enzymes involved in the biosynthesis of this compound. By creating cell lines that are deficient in this compound synthesis, researchers can investigate the functional consequences of its absence.
Cell Culture Models for Functional and Biosynthetic Studies
Cultured cell lines provide a controlled and reproducible system for studying the function and biosynthesis of this compound. Various cell lines, particularly those of neuronal or cancer origin, are known to express complex glycosphingolipids. researchgate.net These cells can be grown in the laboratory under defined conditions, allowing for the manipulation of their environment and the analysis of cellular responses.
By using the genetic manipulation techniques described above, researchers can create isogenic cell lines that differ only in their expression of this compound. These cell models are invaluable for studying the role of this glycosphingolipid in processes such as cell adhesion, signal transduction, and cell growth. Furthermore, by providing cells with labeled precursors, such as radiolabeled sugars or fatty acids, the biosynthetic pathways leading to this compound can be traced.
In Vitro Biochemical Assays for Enzyme Activity and Ligand Binding
In vitro biochemical assays are essential for characterizing the enzymes involved in this compound metabolism and for identifying molecules that bind to it.
Enzyme Activity Assays: These assays measure the activity of the glycosyltransferases and glycosidases that synthesize and degrade this compound. A typical assay involves incubating a purified or partially purified enzyme with a specific substrate (the acceptor molecule) and a donor molecule (e.g., a nucleotide sugar). The formation of the product is then quantified, often using radioactively labeled substrates or by chromatographic separation of the product from the reactants. These assays are crucial for understanding the regulation of this compound expression.
Ligand Binding Assays: These assays are used to identify and characterize molecules that bind to this compound. In one common format, purified this compound is immobilized on a solid support, such as a microtiter plate. This is then incubated with a potential binding partner, which may be a protein, another carbohydrate, or a small molecule. The binding is then detected, for example, by using a labeled antibody against the binding partner. These assays are important for elucidating the functional interactions of this compound.
Development and Application of Animal Models for Disease Mechanism Investigation
To understand the role of this compound in the context of a whole organism and in disease, researchers rely on animal models.
Genetically engineered mouse models are particularly valuable. By using techniques such as gene knockout or knock-in, it is possible to create mice that are deficient in the enzymes required for this compound synthesis or that express altered forms of this glycosphingolipid. These mice can then be studied to determine the physiological consequences of these alterations. For example, if a particular human genetic disorder is associated with a defect in this compound metabolism, a corresponding mouse model can be created to study the disease mechanisms and to test potential therapeutic interventions.
These animal models are essential for investigating the role of this compound in complex biological processes such as nervous system development, immune responses, and cancer progression.
Future Perspectives and Emerging Research Directions
Sialosylparagloboside as a Research Biomarker for Disease States in Models
The dynamic expression of this compound in various physiological and pathological states positions it as a valuable research biomarker in animal and cell-based models of disease. A biomarker is a measurable indicator of a biological state or condition, and this compound's altered levels can provide insights into disease progression, and the efficacy of therapeutic interventions. jabonline.injst.go.jpnih.gov
In the context of infectious diseases, studies have shown alterations in this compound levels. For instance, in bovine erythrocytes infected with Theileria sergenti, the content of this compound was observed to decrease. jst.go.jp This suggests that this compound could be monitored in animal models of parasitic infections to understand host-pathogen interactions and the host's response.
Cancer research also presents a significant area for the use of this compound as a biomarker. Altered expression of sialylated glycans is a recognized hallmark of many cancers and often correlates with metastatic potential. mdpi.com In human T-lymphoid leukemia cells, treatment with phorbol-12-myristate-13-acetate (PMA), which induces differentiation, leads to an increase in the amount of this compound. This suggests its potential as a biomarker for monitoring cellular differentiation in cancer models. Furthermore, changes in its expression could serve as a biomarker for diagnosing and monitoring various cancers. nih.gov
In the field of neurobiology, while direct studies on this compound as a biomarker in neurological disease models are emerging, the established role of gangliosides in the nervous system supports this direction. mdpi.com Animal models are crucial for understanding the pathogenesis of neurological disorders, and biomarkers that reflect disease progression are essential for preclinical research. mdpi.comfrontiersin.org Given that gangliosides are abundant in the central nervous system and are involved in neuronal function, monitoring this compound levels in animal models of neurological diseases like Parkinson's or Alzheimer's could provide valuable data on disease mechanisms. mdpi.comresearchgate.net For example, in a mouse model of GM3 synthase deficiency, a condition that impacts the synthesis of various gangliosides, significant metabolic and mitochondrial dysfunction was observed, highlighting the systemic impact of altered ganglioside levels. diabetesjournals.org
The following table summarizes the potential applications of this compound as a research biomarker in various disease models based on current research findings.
| Disease Model Category | Potential Application of this compound as a Biomarker | Supporting Findings |
| Infectious Diseases | Monitoring host response and pathogen interaction in parasitic infection models. | Decreased levels observed in bovine erythrocytes infected with Theileria sergenti. jst.go.jp |
| Cancer | Tracking cellular differentiation and response to treatment in leukemia models. | Increased levels upon PMA-induced differentiation of T-lymphoid leukemia cells. |
| Diagnosing and monitoring tumor progression. | Altered expression is a hallmark of various cancers. mdpi.comnih.gov | |
| Neurological Disorders | Investigating disease mechanisms and progression in models of neurodegeneration. | Gangliosides are crucial for neuronal function and are altered in neurological conditions. mdpi.comresearchgate.net |
| Metabolic Diseases | Assessing insulin (B600854) sensitivity and glucose homeostasis in diabetes models. | This compound was found to be a potent inhibitor of insulin receptor phosphorylation in vitro. preprints.org |
Strategies for Targeted Modulation of this compound Expression in Experimental Systems
The ability to precisely control the expression of this compound in experimental systems is crucial for elucidating its specific functions and for validating it as a therapeutic target. Several strategies, ranging from chemical inhibition to genetic manipulation, are being explored to achieve this targeted modulation.
One approach is the use of small molecule inhibitors that target the enzymes involved in the synthesis of glycosphingolipids. For example, inhibitors of glucosylceramide synthase, the enzyme that catalyzes the initial step in the synthesis of most glycosphingolipids, have been shown to improve glycemic control in animal models of type 2 diabetes. preprints.org While not specific to this compound, these inhibitors demonstrate the potential of modulating the entire pathway to study the collective roles of these molecules. More specific inhibitors targeting the sialyltransferases responsible for adding sialic acid to paragloboside would offer a more direct way to modulate this compound levels.
Genetic manipulation techniques offer a highly specific means of altering this compound expression. RNA interference (RNAi), using small interfering RNAs (siRNAs), can be employed to down-regulate the expression of genes encoding the enzymes necessary for this compound synthesis. For instance, siRNA-mediated down-regulation of the B4GALNT2 gene, which is involved in a related glycosylation pathway, has been shown to reduce the number of implanted embryos in mouse models, demonstrating the power of this technique in studying glycan function. nih.govfrontiersin.org
The revolutionary CRISPR/Cas9 gene-editing technology provides a powerful tool for the precise and permanent modification of genes involved in this compound synthesis. jabonline.inuni.lunih.govfrontiersin.org This system can be used to create knockout models by introducing mutations that disrupt the function of a specific glycosyltransferase, or to knock-in specific modifications. CRISPR/Cas9 has been successfully used to modulate gene expression in various organisms, including creating models for diseases like Parkinson's. nih.gov Applying this technology to the enzymes that synthesize this compound would enable researchers to create cell lines and animal models with precisely controlled levels of this glycosphingolipid, facilitating detailed functional studies.
The table below outlines various strategies for modulating this compound expression in experimental systems.
| Strategy | Mechanism | Potential Application in this compound Research |
| Chemical Inhibition | Small molecules inhibit the activity of enzymes in the glycosphingolipid synthesis pathway. | General inhibition of glycosphingolipid synthesis to study the overall effects of their depletion. preprints.org |
| RNA Interference (RNAi) | siRNAs are used to degrade specific messenger RNA (mRNA), preventing the translation of a target enzyme. | Down-regulation of sialyltransferase expression to specifically reduce this compound levels. nih.govfrontiersin.org |
| CRISPR/Cas9 Gene Editing | The CRISPR/Cas9 system is used to create precise insertions, deletions, or modifications in the DNA of genes encoding synthetic enzymes. | Generation of knockout or knock-in cell lines and animal models with permanently altered this compound expression. uni.lunih.gov |
Integrated Omics Approaches in this compound Research (Glycoproteomics, Glycolipidomics)
To gain a comprehensive understanding of the roles of this compound, researchers are turning to integrated "omics" approaches, which involve the large-scale study of different types of biological molecules. nih.govmq.edu.auneb.combiorxiv.orgnih.gov For this compound, the key omics fields are glycolipidomics and glycoproteomics.
Glycolipidomics focuses on the comprehensive analysis of all glycolipids in a cell or organism, including their structure, abundance, and interactions. acs.org Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify different glycolipid species. nih.gov A glycolipidomics approach can reveal the complete profile of gangliosides, including this compound, in a given biological sample. This allows for the identification of changes in this compound levels and modifications in different disease states or in response to stimuli.
Glycoproteomics , on the other hand, is the systematic study of the glycan modifications of proteins. acs.orgprinceton.edu Since this compound can interact with proteins on the cell surface, glycoproteomics can be used to identify its protein binding partners. researchgate.net Techniques such as affinity purification coupled with mass spectrometry can be employed to isolate this compound-protein complexes and identify the interacting proteins.
The true power lies in the integration of these omics datasets. nih.govneb.comnih.gov By combining glycolipidomic data on this compound expression with glycoproteomic data on its interacting proteins, researchers can build a more complete picture of its biological functions. For example, an increase in this compound levels in a cancer cell model (identified through glycolipidomics) could be correlated with changes in the expression or glycosylation of specific cell surface receptors (identified through glycoproteomics). This integrated approach can help to uncover the signaling pathways and cellular processes that are modulated by this compound.
The following table details the application of integrated omics in this compound research.
| Omics Approach | Focus of Analysis | Potential Insights for this compound Research |
| Glycolipidomics | Comprehensive analysis of all glycolipids in a biological sample. | Quantify changes in this compound abundance and structural variations in different disease models. nih.govnih.gov |
| Glycoproteomics | Systematic study of protein glycosylation and glycan-protein interactions. | Identify the specific proteins that interact with this compound on the cell surface. princeton.eduresearchgate.net |
| Integrated Omics | Combined analysis of glycolipidomic and glycoproteomic data. | Correlate changes in this compound expression with alterations in the glycoproteome to elucidate its functional roles in cellular signaling and disease. nih.govneb.comnih.gov |
Computational Modeling of this compound Interactions and Dynamics
Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for studying the complex behavior of biological molecules at an atomic level. princeton.edunih.govmdpi.comfrontiersin.orgbrylinski.orgnih.govembopress.orgrsc.orgarxiv.orgplos.orgbiorxiv.orgnih.gov These approaches offer the potential to investigate the interactions and dynamics of this compound in ways that are difficult or impossible to achieve through experimental methods alone.
Modeling this compound-Protein Interactions: Computational docking and other modeling techniques can be used to predict how this compound interacts with specific proteins. nih.govembopress.orgrsc.orgfrontiersin.orgrsc.org By building three-dimensional models of this compound and a potential protein partner, researchers can simulate their binding and identify the key amino acid residues and glycan structures involved in the interaction. This can provide valuable insights into the molecular basis of this compound's function, for example, how it modulates the activity of a receptor protein.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of this compound's behavior within the cell membrane. nih.govfrontiersin.orgbrylinski.orgarxiv.org These simulations can model the movement and conformational changes of this compound over time, revealing how it interacts with other lipids and proteins in the membrane. For instance, MD simulations can be used to study how the presence of this compound affects membrane properties such as fluidity and curvature. A study on the ganglioside GM1 showed that increasing its concentration led to the formation of larger clusters, reducing membrane fluidity. Similar simulations for this compound could reveal its influence on the organization of the plasma membrane and the formation of signaling platforms.
The integration of computational modeling with experimental data is particularly powerful. Experimental data from glycoproteomics can identify potential protein interactors, which can then be used to guide computational docking studies. Similarly, predictions from MD simulations about the effects of this compound on membrane properties can be tested experimentally. This synergistic approach will be crucial for unraveling the intricate roles of this compound in health and disease.
The table below summarizes the applications of computational modeling in this compound research.
| Computational Approach | Description | Potential Application in this compound Research |
| Protein-Glycolipid Docking | Predicts the binding mode and affinity between a glycolipid and a protein. | Identify the specific binding sites and key interactions between this compound and its protein partners. frontiersin.orgrsc.org |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Investigate the dynamics of this compound within the cell membrane, its conformational changes, and its influence on membrane properties. brylinski.org |
| Integrated Computational and Experimental Approaches | Combines computational predictions with experimental validation. | Use experimental data to guide and validate computational models, leading to a more robust understanding of this compound's function. |
Q & A
Basic Research Questions
Q. How is sialosylparagloboside structurally characterized in glycolipid research, and what methodological standards ensure reproducibility?
- Answer : Structural characterization employs mass spectrometry (MS) for glycan sequencing and nuclear magnetic resonance (NMR) for resolving stereochemical configurations . Antibody reactivity assays (e.g., anti-paragloboside antibodies) validate specificity, as demonstrated in erythrocyte receptor studies . Reproducibility requires adhering to protocols for sample purification (e.g., HPLC with evaporative light scattering detection) and reporting solvent systems, column types, and temperature controls .
Q. What experimental models are optimal for studying this compound’s role in cellular recognition processes?
- Answer : Erythrocyte membrane models and lymphocyte assays are foundational for analyzing receptor-ligand interactions, as shown in immunological studies . Knockout cell lines (e.g., CRISPR-Cas9-mediated deletion of glycosyltransferases) help isolate biosynthetic pathways. Comparative analysis with other gangliosides (e.g., GM1) controls for off-target effects .
Q. Which analytical techniques quantify this compound in biological samples, and how are inter-laboratory variations minimized?
- Answer : High-performance thin-layer chromatography (HPTLC) with densitometric analysis is standard for quantification . Inter-laboratory consistency requires calibration against certified reference materials and reporting limits of detection (LOD) and quantification (LOQ). Cross-validation via liquid chromatography-tandem MS (LC-MS/MS) reduces method-specific biases .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinities of this compound with lectins or antibodies across studies?
- Answer : Contradictions often arise from differences in assay conditions (e.g., pH, ionic strength). Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) should be compared under standardized buffers . Meta-analyses must account for variables like glycan presentation (soluble vs. membrane-embedded) and document negative controls (e.g., asialo-paragloboside) to validate specificity .
Q. What experimental strategies address challenges in isolating this compound from complex biological matrices without degradation?
- Answer : Extraction protocols should include protease inhibitors and antioxidants (e.g., EDTA, ascorbic acid) to prevent glycolipid hydrolysis. Sequential solvent partitioning (chloroform/methanol/water) followed by anion-exchange chromatography improves purity . Degradation is monitored via MS fragmentation patterns and compared with synthetic standards .
Q. How should researchers design longitudinal studies to investigate this compound’s role in neurodegenerative disease progression, such as Huntington’s disease?
- Answer : Longitudinal murine models (e.g., HD knock-in mice) enable tracking of glycolipid imbalances via brain tissue LC-MS at multiple disease stages . Cohort stratification by age and genetic load controls for confounding variables. Correlation with β-2-microglobulin (B2M) levels assesses neuroinflammatory contributions .
Q. What computational and experimental approaches validate this compound’s proposed interactions in lipid raft microdomains?
- Answer : Molecular dynamics simulations predict partitioning behavior, validated via fluorescence resonance energy transfer (FRET) using raft-specific probes (e.g., cholera toxin B subunit). Co-localization with flotillin-1 in immunofluorescence assays confirms raft association .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., functional roles in immunity vs. neurodegeneration), systematic reviews should differentiate tissue-specific expression (e.g., erythrocytes vs. neurons) and experimental scales (in vitro vs. in vivo) .
- Ethical and Technical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw MS spectra and NMR assignments in repositories like GlyTouCan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
